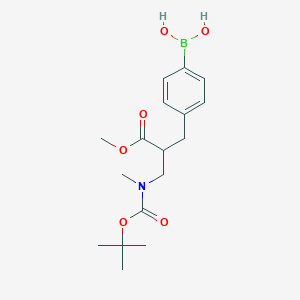
(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid is a boronic acid derivative with a complex structure It contains a phenyl ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid typically involves multiple steps. One common approach is to start with a phenylboronic acid derivative and introduce the Boc-protected amino group through a series of reactions. The tert-butoxycarbonyl group is often introduced using tert-butyl chloroformate in the presence of a base . The final product is obtained after purification, usually by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the Boc-protected amino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group yields a phenol, while Suzuki-Miyaura coupling results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
In biology and medicine, this compound can be used to develop new pharmaceuticals. The Boc-protected amino group allows for selective deprotection and further functionalization, making it useful in the synthesis of drug candidates .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable bonds with other molecules .
Wirkmechanismus
The mechanism of action of (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid depends on its application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the Boc-protected amino group can be selectively deprotected to reveal a free amine, which can then interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar structure but lacks the methoxy and oxopropyl groups.
Methyl 2-(4-(tert-butoxycarbonyl)amino)methyl)phenyl)acetate: Similar Boc-protected amino group but different overall structure.
Uniqueness
(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a Boc-protected amino group, which allows for versatile applications in both organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C17H26BNO6 |
|---|---|
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
[4-[3-methoxy-2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-oxopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H26BNO6/c1-17(2,3)25-16(21)19(4)11-13(15(20)24-5)10-12-6-8-14(9-7-12)18(22)23/h6-9,13,22-23H,10-11H2,1-5H3 |
InChI-Schlüssel |
NODZXCOHILMLFN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CC(CN(C)C(=O)OC(C)(C)C)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


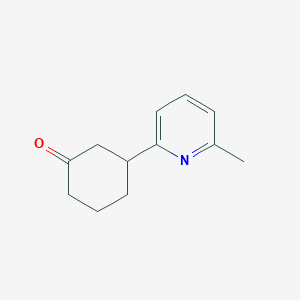
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)
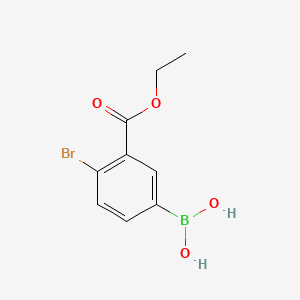

![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
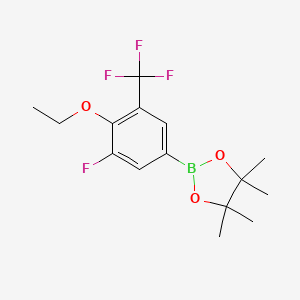
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)
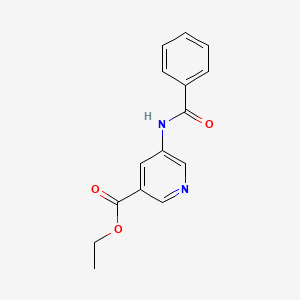
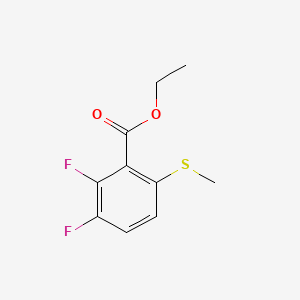
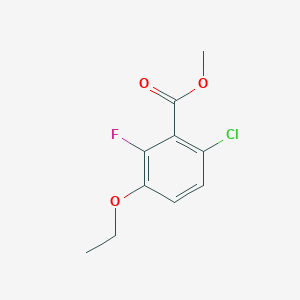
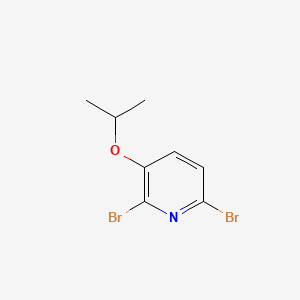
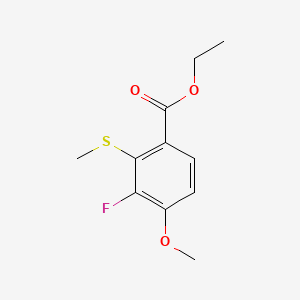
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)
![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
